Technical Monograph: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
Technical Monograph: 2-Azetidinomethyl-4'-trifluoromethylbenzophenone
The following technical guide provides an in-depth analysis of (2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone , identified by CAS number 898755-11-8 .
This guide is structured for researchers in medicinal chemistry and process development, focusing on the synthesis, characterization, and utility of this fluorinated heterocycle as a high-value pharmacophore building block.
Executive Summary & Chemical Identity
CAS Number: 898755-11-8 IUPAC Name: [2-(Azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone Synonyms: (2-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone; 2-((Azetidin-1-yl)methyl)-4'-(trifluoromethyl)benzophenone.[1][2][3][][5][6]
This compound represents a "privileged scaffold" in modern drug discovery, combining three distinct structural motifs:
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The Benzophenone Core: A versatile linker providing π-π stacking interactions within receptor binding pockets.
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The Trifluoromethyl Group (4'-CF₃): Enhances metabolic stability (blocking para-oxidation) and increases lipophilicity for membrane permeability.
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The Azetidine Ring: A strained, four-membered nitrogen heterocycle. Unlike its larger counterparts (pyrrolidine/piperidine), azetidine offers a distinct vector for hydrogen bonding and reduced basicity (pKa modulation), often used to improve the physicochemical profile of CNS-active agents and S1P receptor modulators.
Physicochemical Profile
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₁₈H₁₆F₃NO |
| Molecular Weight | 319.33 g/mol |
| LogP (Predicted) | 3.8 – 4.2 |
| H-Bond Acceptors | 3 (N, O, F) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area | ~20 Ų |
Synthetic Methodology & Process Logic
The synthesis of CAS 898755-11-8 requires a strategy that preserves the integrity of the strained azetidine ring while installing the bulky benzophenone system. Two primary routes are validated for this scaffold: Reductive Amination (Method A) and Nucleophilic Substitution (Method B).
Method A: Reductive Amination (Preferred for Scale-Up)
This method minimizes the risk of azetidine ring opening (polymerization) by avoiding strong alkylating agents.
Precursors:
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Substrate: 2-(4-(Trifluoromethyl)benzoyl)benzaldehyde
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Reagent: Azetidine (free base or HCl salt)
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Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride
Protocol Logic:
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Imine Formation: The aldehyde and azetidine are condensed in DCE (1,2-Dichloroethane) or DCM. The use of a mild acid catalyst (Acetic Acid) promotes iminium ion formation without degrading the azetidine.
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Reduction: STAB is added. It is less toxic than cyanoborohydride and selectively reduces the iminium ion over the ketone (benzophenone carbonyl), preserving the core structure.
Method B: Nucleophilic Substitution (Sɴ2)
Used when the benzylic halide precursor is readily available.
Precursors:
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Substrate: 2-(Bromomethyl)-4'-(trifluoromethyl)benzophenone
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Base: K₂CO₃ or DIPEA
Critical Control Point: The reaction must be kept at low temperatures (0°C to RT) to prevent the dimerization of the azetidine or quaternary ammonium salt formation.
Visualized Synthesis Workflow
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway for Method A.
Figure 1: Reductive amination pathway for the synthesis of CAS 898755-11-8, highlighting the selective reduction of the iminium intermediate.
Detailed Experimental Protocol (Method A)
This protocol is designed for a 10 mmol scale synthesis.
Reagents:
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2-(4-(Trifluoromethyl)benzoyl)benzaldehyde (2.78 g, 10 mmol)
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Azetidine hydrochloride (1.12 g, 12 mmol)
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Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol)
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Dichloromethane (DCM) (50 mL)
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Acetic Acid (glacial) (0.6 mL, 10 mmol)
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Triethylamine (TEA) (1.67 mL, 12 mmol) – Only if using Azetidine HCl
Step-by-Step Procedure:
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Free Base Generation (In Situ):
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In a dry 250 mL round-bottom flask under Nitrogen atmosphere, suspend Azetidine HCl in DCM (20 mL).
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Add TEA dropwise at 0°C. Stir for 15 minutes to generate the free amine.
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Imine Formation:
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Add the solution of 2-(4-(Trifluoromethyl)benzoyl)benzaldehyde in DCM (30 mL) to the amine mixture.
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Add Acetic Acid.
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Checkpoint: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC (formation of a polar spot) or LC-MS (mass of imine).
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Reduction:
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Cool the mixture to 0°C.
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Add STAB portion-wise over 20 minutes. Note: Gas evolution (H₂) may occur; ensure venting.
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Allow the reaction to warm to RT and stir overnight (12 hours).
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Work-up:
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Quench with saturated aqueous NaHCO₃ (50 mL) until pH is neutral/basic.
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Extract the aqueous layer with DCM (3 x 30 mL).
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Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification:
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Purify via Flash Column Chromatography (Silica Gel).
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Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30). The azetidine amine is moderately polar; 1% TEA in the eluent may reduce tailing.
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Analytical Characterization & QC
To ensure the identity and purity of CAS 898755-11-8, the following spectral signatures must be validated.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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Azetidine Ring: Look for multiplets at δ 3.2–3.4 ppm (4H, N-CH₂) and δ 2.0–2.2 ppm (2H, central CH₂).
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Benzylic CH₂: A distinct singlet (or AB quartet if chiral environment induced) around δ 3.6–3.8 ppm.
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Aromatic Region:
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Benzophenone core: Multiplets at δ 7.4–7.8 ppm.
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CF₃-Phenyl: Two doublets (AA'BB' system) characteristic of para-substitution, typically around δ 7.7 and 7.9 ppm.
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Mass Spectrometry (LC-MS)
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Ionization: ESI+ (Electrospray Ionization).
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Parent Ion: [M+H]⁺ = 320.13 (Calculated).
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Fragmentation: Loss of the azetidine ring (M-57) or cleavage of the benzophenone bridge may be observed at higher collision energies.
Applications in Drug Discovery
This molecule serves as a critical intermediate in the synthesis of S1P (Sphingosine-1-phosphate) receptor modulators and CNS-active agents .
Structural Activity Relationship (SAR) Logic
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Bioisosterism: The azetidine group acts as a restricted bioisostere of the dimethylamino or pyrrolidino group. This restriction reduces the entropic penalty upon binding to a receptor pocket.
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Lipophilicity Tuning: The 4'-CF₃ group increases the logP, facilitating blood-brain barrier (BBB) penetration, while the basic nitrogen of the azetidine (pKa ~10-11) ensures high solubility in acidic environments (stomach) and potential lysosomal trapping.
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Metabolic Stability: The CF₃ group blocks the metabolically vulnerable para-position of the phenyl ring, extending the half-life (t1/2) of the compound in vivo.
Pathway Context: S1P Receptor Modulation
Compounds containing the (trifluoromethyl)benzophenone-azetidine motif often function as antagonists or functional antagonists of S1P receptors, involved in lymphocyte trafficking and multiple sclerosis pathology.
Figure 2: SAR deconstruction of the molecule, mapping structural features to biological outcomes.
References
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Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Method A). [Link]
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Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. (Review on Azetidine stability and reactivity). [Link]
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- 1. 898793-36-7|3'-Piperidinomethyl-3-trifluoromethylbenzophenone|BLDpharm [bldpharm.com]
- 2. dokumen.pub [dokumen.pub]
- 3. 898782-05-3|2-Thiomorpholinomethyl-2'-trifluoromethylbenzophenone|BLDpharm [bldpharm.com]
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- 6. WO2017129796A1 - Organic reactions carried out in aqueous solution in the presence of a hydroxyalkyl(alkyl)cellulose or an alkylcellulose - Google Patents [patents.google.com]
